(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate
CAS No.:
Cat. No.: VC13627306
Molecular Formula: C13H25NO2
Molecular Weight: 227.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25NO2 |
|---|---|
| Molecular Weight | 227.34 g/mol |
| IUPAC Name | tert-butyl (2R)-2-amino-3-cyclohexylpropanoate |
| Standard InChI | InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | BFHYVCSFGFKQIG-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H](CC1CCCCC1)N |
| SMILES | CC(C)(C)OC(=O)C(CC1CCCCC1)N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1CCCCC1)N |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula, C₁₃H₂₅NO₂ (molecular weight 227.34 g/mol), features three distinct moieties:
-
tert-Butyl ester: Provides steric bulk, enhancing solubility in organic solvents and stability under acidic conditions .
-
Amino group: Enables participation in peptide bond formation or Schiff base chemistry, critical for constructing complex architectures .
-
Cyclohexyl substituent: Introduces hydrophobicity and conformational rigidity, potentially influencing receptor binding interactions .
The (R)-configuration at the α-carbon ensures enantioselective interactions in chiral environments, a property exploited in asymmetric catalysis and drug design.
Synthesis and Manufacturing
Process Optimization Challenges
Key challenges in large-scale production include:
-
Enantiomeric purity: Maintaining >98% ee requires stringent control of reaction conditions and purification steps.
-
Steric hindrance: The tert-butyl group complicates nucleophilic substitution reactions, necessitating activated coupling reagents like HBTU or PyBOP .
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for the compound are scarce, analogous structures provide insights:
| Property | Value (Predicted/Analog-Based) | Source |
|---|---|---|
| Density (g/cm³) | 1.05–1.15 | |
| Boiling Point (°C) | 390–410 (decomposes) | |
| LogP | 2.8–3.2 | |
| Solubility (H₂O) | <1 mg/mL |
The low aqueous solubility aligns with its hydrophobic cyclohexyl and tert-butyl groups, necessitating formulation with co-solvents for biological assays .
Applications in Drug Discovery
Peptidomimetic Scaffolds
The compound’s structure mimics natural amino acids, enabling its incorporation into peptidomimetics targeting G-protein-coupled receptors (GPCRs). For example:
-
APJ receptor agonists: Structural analogs with cyclohexyl groups demonstrate nanomolar affinity for APJ, a GPCR implicated in cardiovascular regulation . Modifications at the β-position (e.g., elongation to β-cyclohexylglycine) enhance potency 12-fold (EC₅₀ = 0.80 µM) .
Structure-Activity Relationship (SAR) Insights
Key SAR trends from related compounds:
-
Hydrophobic substituents: Cyclohexyl groups improve membrane permeability and target engagement compared to aromatic rings .
-
Ester vs. carboxylic acid: The tert-butyl ester acts as a prodrug moiety, masking polarity until enzymatic hydrolysis in vivo .
Research Frontiers and Challenges
Enantioselective Catalysis
Recent advances in iridium-catalyzed asymmetric hydrogenation could streamline the synthesis of the (R)-enantiomer, though substrate-specific optimization is required .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume